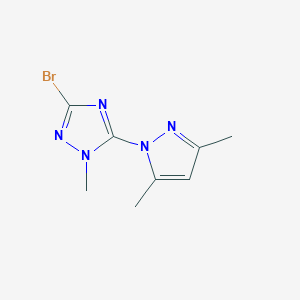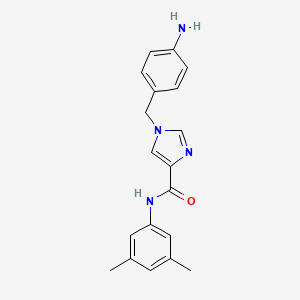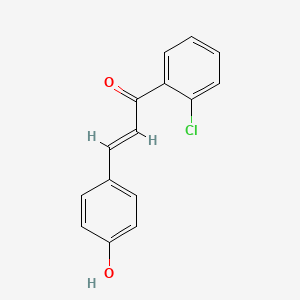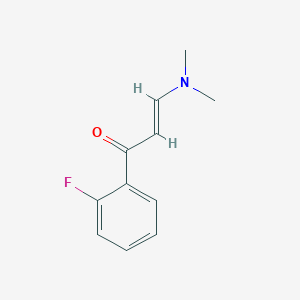
(2E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one
Descripción general
Descripción
(2E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C11H12FNO and its molecular weight is 193.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis and Chemical Reactions
- Ligands in Copper-Catalyzed Arylation : DPF derivatives have been used as efficient ligands in copper-catalyzed N-arylation of azoles and amides, facilitating these reactions under mild conditions (Cheng, Sun, Wan, & Sun, 2009).
- Synthesis of Chromones and Bischromones : DPF reacts with various bromides to produce chromones, homoisoflavones, and bischromones, crucial in organic synthesis (Panja, Maiti, & Bandyopadhyay, 2010).
Optical and Electronic Properties
- Broadband Nonlinear Optical Material : Asymmetric pyrene derivatives of DPF have shown potential as broadband nonlinear optical materials, important in photonic applications (Wu et al., 2017).
- Photophysical Characteristics : The study of DPF in different media has shown significant changes in its emission spectra and fluorescence quantum yield, making it a candidate for organic photoemitting diodes (Pannipara et al., 2015).
Bioactivity and Medical Applications
- Intermediate in Anticancer Drugs : DPF derivatives serve as intermediates in synthesizing biologically active compounds, including those used in cancer treatment (Zou, Jiang, Jia, & Zhu, 2018).
- Ru(II) Complexes in Chemotherapy : Complexes involving DPF derivatives have been explored for their anti-cancer activity against breast cancer cell lines, indicating their potential as chemotherapeutics (Singh et al., 2016).
Miscellaneous Applications
- In Chalcone Derivative Synthesis : DPF is involved in synthesizing chalcone derivatives, which have applications in various fields, including optical device applications (Rahulan et al., 2014).
- Hydrogen Bond Proton Acceptors : Its ability to form strong intra- and intermolecular hydrogen bonds due to its electron-donating groups makes it a subject of study in structural chemistry (Pleier, Herdtweck, Mason, & Thiel, 2003).
Propiedades
IUPAC Name |
(E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-13(2)8-7-11(14)9-5-3-4-6-10(9)12/h3-8H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIYFDMXXQURKM-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


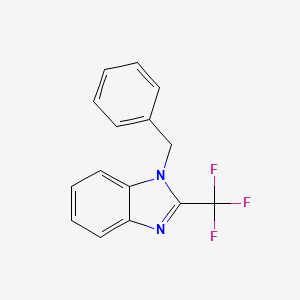
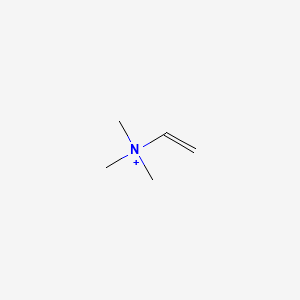
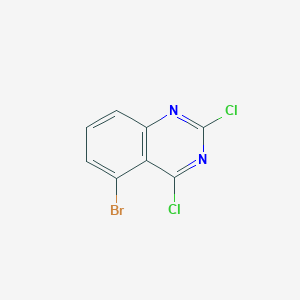
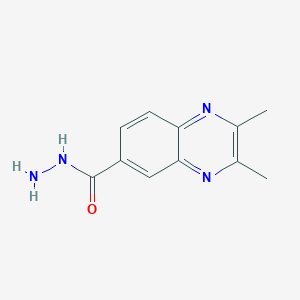
![6-bromo-1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1H-indazole-4-carboxamide](/img/structure/B3034046.png)
![3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B3034048.png)
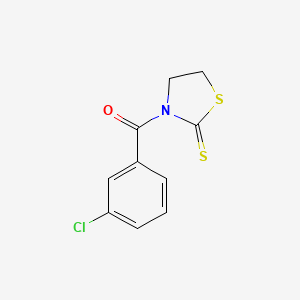


![3-[2-(2-Propynyloxy)phenyl]acrylic acid](/img/structure/B3034054.png)
